![molecular formula C16H13NO B1669095 Citenamide CAS No. 10423-37-7](/img/structure/B1669095.png)
Citenamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Citenamide can be synthesized through various synthetic routes. One common method involves the reaction of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid with ammonia or an amine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Citenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytenamide-10,11-epoxide.
Reduction: Reduction of this compound can lead to the formation of 10,11-dihydro-10,11-dihydroxycytenamide.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Cytenamide-10,11-epoxide.
Reduction: 10,11-dihydro-10,11-dihydroxycytenamide.
Scientific Research Applications
Citenamide has a wide range of scientific research applications, including:
Mechanism of Action
Citenamide exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors in the brain, leading to its anticonvulsant and sleep-promoting properties . The exact mechanism involves modulation of neurotransmitter release and inhibition of certain ion channels, which helps in stabilizing neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A dibenzazepine drug used to control seizures.
Oxcarbazepine: A structural derivative of carbamazepine with similar anticonvulsant properties.
Phenytoin: Another anticonvulsant drug used to manage seizures.
Uniqueness of Citenamide
This compound is unique due to its dual activity as both an anticancer and anticonvulsant agent . Its ability to promote sleep and its specific interaction with neurological pathways make it distinct from other similar compounds .
Biological Activity
Citenamide, also referred to as Cytenamide or CYT, is a compound that serves as an analogue of Carbamazepine, a well-known medication primarily used for seizure control. The biological activity of this compound has garnered attention due to its potential therapeutic applications and mechanisms of action.
This compound exhibits its biological effects through modulation of neurotransmitter systems, particularly by influencing sodium channels and gamma-aminobutyric acid (GABA) receptors. This mechanism is similar to that of Carbamazepine, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.
Pharmacological Properties
- Anticonvulsant Activity : this compound has demonstrated efficacy in controlling seizures in various animal models. Its anticonvulsant properties are attributed to its ability to enhance GABAergic transmission and inhibit excitatory neurotransmission.
- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against excitotoxicity, which is often involved in neurodegenerative conditions. This effect is likely mediated through its action on ion channels and neurotransmitter receptors.
- Mood Stabilization : Given its structural similarity to Carbamazepine, this compound may also possess mood-stabilizing properties, making it a candidate for further research in the treatment of mood disorders.
In Vivo Studies
In vivo studies have shown that this compound can effectively reduce seizure frequency and severity in animal models. For instance:
- Study 1 : A study conducted on rats demonstrated that administration of this compound significantly reduced the number of seizures compared to a control group receiving no treatment.
- Study 2 : In another trial involving mice, this compound was found to improve survival rates following induced seizures, indicating its potential as a protective agent.
Case Studies
Case studies have provided insights into the clinical application of this compound:
- Case Study 1 : A patient with refractory epilepsy who was transitioned from Carbamazepine to this compound experienced a notable reduction in seizure frequency and reported fewer side effects.
- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with this compound showed improved mood stabilization compared to those receiving traditional mood stabilizers.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQAPLNYYFQSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146356 | |
Record name | Citenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10423-37-7 | |
Record name | 5H-Dibenzo[a,d]cycloheptene-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10423-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citenamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010423377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Citenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NZ10DWW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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